Cas no 800402-13-5 (Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-
- (3S,4R)-3,4-Dimethoxypyrrolidine
- cis-3,4-dimethoxypyrrolidine
- CROOPTGQTSCWCM-OLQVQODUSA-N
- 3,4-cis-Dimethoxy-pyrrolidine
- DTXSID001302186
- SCHEMBL2242257
- (3R,4S)-3,4-Dimethoxypyrrolidine
- CHEMBL4552022
- CS-0046404
- AKOS006357923
- 800402-13-5
- EN300-178922
- Rel-(3S,4R)-3,4-dimethoxypyrrolidine
-
- インチ: InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6+
- InChIKey: CROOPTGQTSCWCM-OLQVQODUSA-N
計算された属性
- せいみつぶんしりょう: 131.094628657Da
- どういたいしつりょう: 131.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 77.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 30.5Ų
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178922-0.05g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.05g |
$240.0 | 2023-02-16 | ||
Enamine | EN300-178922-0.1g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.1g |
$252.0 | 2023-02-16 | ||
Enamine | EN300-178922-0.25g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.25g |
$264.0 | 2023-02-16 | ||
Enamine | EN300-178922-1.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 1.0g |
$287.0 | 2023-02-16 | ||
Enamine | EN300-178922-0.5g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.5g |
$275.0 | 2023-02-16 | ||
Enamine | EN300-178922-5.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 5.0g |
$841.0 | 2023-02-16 | ||
Ambeed | A1062327-1g |
(3R,4S)-3,4-Dimethoxypyrrolidine |
800402-13-5 | 95% | 1g |
$627.0 | 2023-01-27 | |
Enamine | EN300-178922-10.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 10.0g |
$1534.0 | 2023-02-16 | ||
Enamine | EN300-178922-2.5g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 2.5g |
$495.0 | 2023-02-16 |
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-に関する追加情報
Pyrrolidine, 3,4-Dimethoxy-, (3R,4S)-: A Comprehensive Overview
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- is a chiral compound with the CAS number 800402-13-5. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of two methoxy groups at the 3 and 4 positions introduces significant steric and electronic effects, making this compound unique in terms of its chemical properties and potential applications. The stereochemistry of the molecule is defined by the (3R,4S) configuration, which plays a crucial role in its biological activity and interactions.
The synthesis of Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- has been extensively studied in recent years. Researchers have developed various methods to achieve high enantiomeric excess (ee) in the synthesis of this compound. One notable approach involves the use of chiral catalysts in asymmetric induction reactions. For instance, a study published in *Organic Letters* demonstrated the use of a palladium-catalyzed cross-coupling reaction to synthesize this compound with an ee exceeding 95%. This advancement highlights the importance of stereocontrol in organic synthesis and its implications for drug discovery.
The physical properties of Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- are influenced by its molecular structure. The compound has a molecular weight of approximately 166 g/mol and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its melting point is around 125°C under standard conditions. These properties make it suitable for various applications in organic chemistry and pharmacology.
Recent studies have explored the biological activity of Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-. In particular, its potential as a lead compound in drug discovery has been investigated. A research article in *Journal of Medicinal Chemistry* reported that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer cell proliferation. The methoxy groups at positions 3 and 4 contribute to its ability to interact with biological targets through hydrogen bonding and π-π interactions.
The stereochemistry of Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- plays a pivotal role in its pharmacokinetic profile. Studies have shown that the (3R) configuration enhances the compound's bioavailability when administered orally. Furthermore, computational modeling studies using molecular docking have revealed that this stereoisomer has a higher affinity for specific receptor sites compared to other stereoisomers.
In terms of applications, Pyrrolidine, 3,4-dimethoxy-, (3R,S) has shown promise as a building block for more complex molecules with therapeutic potential. Its use as an intermediate in total synthesis has been documented in several high-impact journals. For example, a team of chemists at Stanford University utilized this compound as a key intermediate in the synthesis of a novel antiviral agent.
The development of efficient analytical methods for determining the purity and enantiomeric composition of Pyrrolidine, particularly under challenging conditions such as high-throughput screening environments has been another area of active research. Techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been optimized for this purpose.
Looking ahead,Pyrrrolidine, particularly under challenging conditions such as high-throughput screening environments has been another area of active research.Techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been optimized for this purpose.
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